tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate
Overview
Description
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate: is a synthetic compound that belongs to the class of modified amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound has a molecular formula of C22H35N3O4 and a molecular weight of 405.53 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves the following steps:
Protection of the Amino Group: The amino group of L-valine is protected using a tert-butoxycarbonyl (Boc) group.
Coupling Reaction: The Boc-protected L-valine is then coupled with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of Anilide: The resulting dipeptide is then reacted with aniline to form this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and aniline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be replaced by other nucleophiles
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Deprotection: L-valinyl-L-leucinyl Anilide
Hydrolysis: L-valine, L-leucine, aniline
Substitution: Substituted anilides
Scientific Research Applications
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate has several scientific research applications, including:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and peptidomimetics.
Proteomics Research: The compound is utilized in proteomics research to study protein-protein interactions and enzyme-substrate interactions.
Drug Development: It serves as a building block in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate the structure-activity relationships of peptides and their biological functions
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate involves its role as a peptide intermediate. The compound can be incorporated into larger peptide chains, where it contributes to the overall structure and function of the peptide. The Boc protecting group ensures that the amino group remains protected during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the formation of complex peptide structures .
Comparison with Similar Compounds
- N-Boc-L-valinyl-L-alaninyl Anilide
- N-Boc-L-valinyl-L-isoleucinyl Anilide
- N-Boc-L-valinyl-L-phenylalaninyl Anilide
Comparison: tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to the presence of the L-leucine residue, which imparts specific steric and hydrophobic properties to the compound. Compared to similar compounds with different amino acid residues, this compound may exhibit distinct reactivity and biological activity. For example, the presence of L-leucine can influence the compound’s interaction with enzymes and receptors, potentially leading to different biological outcomes .
Biological Activity
Chemical Identity
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate, with the CAS number 874899-05-5, is a synthetic compound primarily used in peptide synthesis and drug development. Its molecular formula is C22H35N3O4, and it has a molecular weight of 405.53 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential in peptide synthesis to prevent unwanted reactions at the amino group.
The biological activity of this compound is largely attributed to its role as a peptide intermediate. The Boc protecting group allows for controlled reactions during peptide synthesis, enabling the formation of complex peptide structures that can exhibit specific biological activities. Upon deprotection, the free amino group can participate in further reactions, enhancing its utility in drug development and biological research.
Applications in Research
The compound has several significant applications in scientific research:
- Peptide Synthesis : Used as an intermediate for creating peptides and peptidomimetics.
- Proteomics Research : Important for studying protein-protein interactions and enzyme-substrate interactions.
- Drug Development : Serves as a building block for developing peptide-based therapeutics.
- Biological Studies : Investigated for its structure-activity relationships and biological functions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Activity : Research has shown that compounds similar to this carbamate can be effective in targeting cancer cells by acting through specific pathways that inhibit tumor growth. For instance, studies focusing on peptide-drug conjugates have demonstrated enhanced cytotoxicity against various cancer cell lines when using such modified amino acids as linkers .
- Enzyme Inhibition Studies : This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies involving proteases have indicated that modifications at the amino acid level can significantly enhance binding affinity and specificity.
- Therapeutic Applications : The compound's structure allows it to be incorporated into larger therapeutic frameworks, making it a candidate for developing drugs aimed at various diseases, including neurodegenerative disorders where peptide signaling plays a crucial role .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4/c1-14(2)13-17(19(26)23-16-11-9-8-10-12-16)24-20(27)18(15(3)4)25-21(28)29-22(5,6)7/h8-12,14-15,17-18H,13H2,1-7H3,(H,23,26)(H,24,27)(H,25,28)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUKLQVQNUGIBO-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676232 | |
Record name | N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874899-05-5 | |
Record name | N-(tert-Butoxycarbonyl)-L-valyl-N-phenylleucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.